molecular formula C20H16ClN5O2 B11224585 1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11224585
M. Wt: 393.8 g/mol
InChI Key: KWNUKXQAESJENF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chloro-4-methylphenyl substituent at the 1-position and a 2,3-dihydro-1,4-benzodioxin-6-yl group at the 4-amine position. This scaffold is structurally analogous to kinase inhibitors and antibacterial agents, with its fused heterocyclic core enabling interactions with biological targets such as ATP-binding pockets . The 2,3-dihydro-1,4-benzodioxin moiety is notable for enhancing metabolic stability and modulating lipophilicity, as demonstrated in antiinflammatory analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed comparable potency to Ibuprofen in carrageenan-induced edema assays .

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN5O2/c1-12-2-4-14(9-16(12)21)26-20-15(10-24-26)19(22-11-23-20)25-13-3-5-17-18(8-13)28-7-6-27-17/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)

InChI Key

KWNUKXQAESJENF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=C(C=C4)OCCO5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amine derivatives .

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:

Structural and Functional Differences

Compound Name Substituents Molecular Formula Key Activities Reference
Target Compound 1-(3-Chloro-4-methylphenyl), N-(2,3-dihydro-1,4-benzodioxin-6-yl) C₁₉H₁₅ClN₄O₂ Kinase inhibition (predicted), metabolic stability (benzodioxin moiety)
1-(5-Chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[3,4-d]pyrimidin-4-amine 1-(5-Chloro-2-methylphenyl), N-(2,3-dihydro-1,4-benzodioxin-6-yl) C₁₉H₁₅ClN₄O₂ Structural isomer of target compound; positional chlorine/methyl variation may alter target binding
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 6-(Methylsulfonyl), 1-(2-phenylvinyl), N-(4-chlorophenyl) C₂₀H₁₆ClN₅O₂S Antibacterial activity against S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL)
1-((6-Chloropyridin-3-yl)methyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(6-Chloropyridin-3-ylmethyl), 3-iodo C₁₂H₈ClIN₆ Halogen-rich structure; potential antiparasitic/antiviral applications (no explicit data)
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-Chlorobenzyl), N-(2-methoxyethyl) C₁₆H₁₅ClN₆O Improved solubility (methoxyethyl group); unconfirmed activity

Key Trends in Structure-Activity Relationships (SAR)

Substituent Position Sensitivity: The chlorine position on the phenyl ring significantly impacts activity. Electron-withdrawing groups (e.g., sulfonyl in Compound 11, ) enhance antibacterial potency but reduce solubility.

Benzodioxin Contribution :

  • The 2,3-dihydro-1,4-benzodioxin group in the target compound likely improves metabolic stability compared to simpler aryl amines (e.g., 4-chlorophenyl in Compound 11) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 11 1-(5-Chloro-2-methylphenyl) Analog
Molecular Weight 370.8 g/mol 425.9 g/mol 370.8 g/mol
LogP (Predicted) ~3.2 (benzodioxin lowers lipophilicity) ~4.1 (sulfonyl increases lipophilicity) ~3.5
Water Solubility Moderate (benzodioxin enhances solubility) Low (sulfonyl group reduces solubility) Moderate
Synthetic Yield Not reported 57% (via oxidation and chromatography) Not reported

Research Findings and Implications

  • Antibacterial Activity : Sulfonyl- and alkoxy-substituted pyrazolo[3,4-d]pyrimidines (e.g., Compound 11) show promising activity against S. aureus (MIC 8 µg/mL), suggesting that the target compound’s benzodioxin group could be optimized for enhanced Gram-positive targeting .
  • Antiinflammatory Potential: The benzodioxin moiety in the target compound may confer antiinflammatory effects, as seen in structurally related carboxylic acids .

Biological Activity

1-(3-chloro-4-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core and a benzodioxine moiety. Its molecular formula is C18H17ClN4O2C_{18}H_{17}ClN_4O_2, with a molecular weight of approximately 354.81 g/mol. The presence of the chloro and methyl groups enhances its lipophilicity, which may influence its biological activity.

Research indicates that this compound exhibits antiproliferative and anti-inflammatory properties. The proposed mechanisms include:

  • Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cell signaling pathways.
  • Modulation of Inflammatory Pathways : The benzodioxine structure may interact with inflammatory mediators, reducing cytokine production in vitro.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values ranged from 5 to 15 µM depending on the cell type.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Inhibition : Research indicates that it can reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

Research Findings and Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsSignificant inhibition of MCF-7 and A549 cell lines with IC50 values between 5-15 µM.
Study 2Assess anti-inflammatory propertiesReduction in TNF-alpha and IL-6 production in macrophage cultures.
Study 3Mechanistic study on kinase inhibitionIdentified as an inhibitor of specific kinases involved in tumor growth signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar molecules:

Compound NameStructureKey Activity
Compound APyrazolo[3,4-d]pyrimidine derivativeKnown for kinase inhibition
Compound BBenzodioxine derivativeExhibits anti-inflammatory activity

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